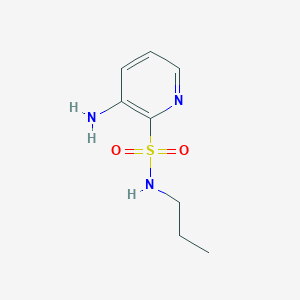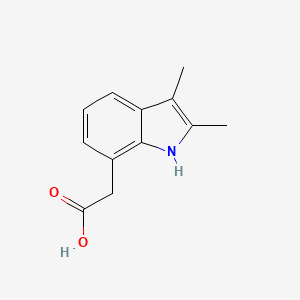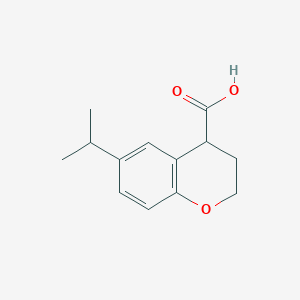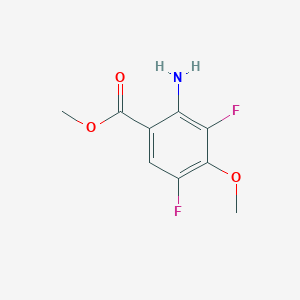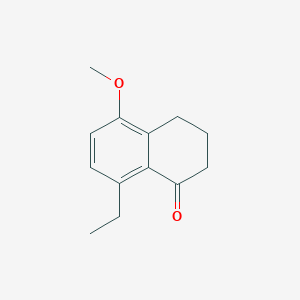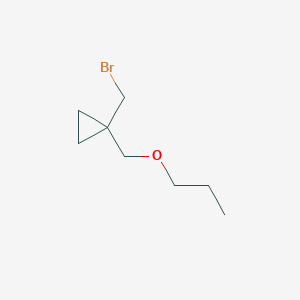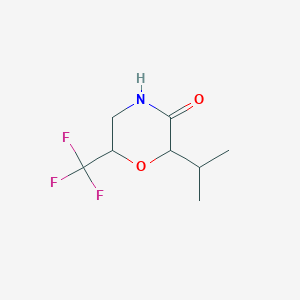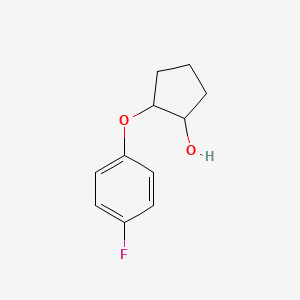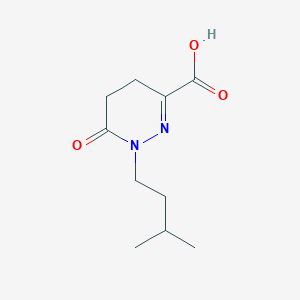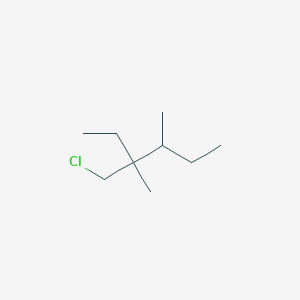
3-(Chloromethyl)-3,4-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3,4-dimethylhexane is an organic compound characterized by the presence of a chloromethyl group attached to a hexane backbone with two methyl groups at the 3 and 4 positions. This compound falls under the category of organochlorides, which are widely used in various chemical industries due to their reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3,4-dimethylhexane typically involves the chloromethylation of 3,4-dimethylhexane. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl intermediate that reacts with the hexane derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions: 3-(Chloromethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Amines, ethers, or thioethers.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Alkanes.
科学研究应用
3-(Chloromethyl)-3,4-dimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-3,4-dimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Electrophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidative Pathways: The compound can undergo oxidation, forming reactive intermediates that participate in further chemical transformations.
相似化合物的比较
3-(Chloromethyl)benzoyloxybenzoic acid: Another chloromethyl derivative used in pharmaceutical research.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share similar reactivity patterns due to their saturated hydrocarbon nature.
Uniqueness: 3-(Chloromethyl)-3,4-dimethylhexane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexane backbone. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
属性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChI 键 |
PXHCIALOHCXIOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)(CC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


